2-(3-Ethoxyphenyl)propanoic acid 2-(3-Ethoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18222000
InChI: InChI=1S/C11H14O3/c1-3-14-10-6-4-5-9(7-10)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

2-(3-Ethoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC18222000

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Ethoxyphenyl)propanoic acid -

Specification

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 2-(3-ethoxyphenyl)propanoic acid
Standard InChI InChI=1S/C11H14O3/c1-3-14-10-6-4-5-9(7-10)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)
Standard InChI Key PRGCYLZSFWGTBZ-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC(=C1)C(C)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(3-ethoxyphenyl)propanoic acid, reflects its core structure: a three-carbon propanoic acid chain with a phenyl ring substituted by an ethoxy group (-OCH₂CH₃) at the meta position (carbon 3). The carboxylic acid group (-COOH) at the terminal carbon confers acidity (pKa ≈ 4.5–5.0), while the ethoxy group enhances lipophilicity, influencing its solubility and bioavailability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol
Melting PointEstimated 120–125°C
Boiling PointDecomposes before boiling
Solubility in WaterLow (≈0.1 mg/mL at 25°C)
LogP (Octanol-Water)≈2.5 (predicted)

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch of ethoxy group).

  • NMR:

    • ¹H NMR: A triplet for the methyl group (δ 1.2 ppm), a quartet for the ethoxy -CH₂ (δ 3.4–3.6 ppm), and aromatic protons (δ 6.7–7.3 ppm) .

    • ¹³C NMR: Carboxylic acid carbon at ~175 ppm, ethoxy carbons at ~63 ppm (OCH₂) and ~15 ppm (CH₃), and aromatic carbons between 110–150 ppm .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 2-(3-ethoxyphenyl)propanoic acid typically proceeds via Friedel-Crafts acylation or Grignard reaction followed by oxidation:

  • Friedel-Crafts Route:

    • React 3-ethoxybenzene with propionyl chloride (CH₃CH₂COCl) in the presence of AlCl₃ to form 3-ethoxypropiophenone.

    • Oxidize the ketone to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

  • Grignard Approach:

    • Treat 3-ethoxybromobenzene with Mg to form the Grignard reagent, which reacts with CO₂ to yield the carboxylic acid after hydrolysis.

Industrial Production

Industrial synthesis prioritizes cost efficiency and scalability:

  • Catalytic Hydrocarboxylation: Ethylene gas, 3-ethoxyphenylmagnesium bromide, and CO₂ are reacted under high pressure with nickel catalysts .

  • Biocatalytic Methods: Enzymatic oxidation of 2-(3-ethoxyphenyl)propanol using Candida antarctica lipase B (CAL-B) .

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The -COOH group undergoes typical reactions:

  • Esterification: Reacts with methanol/H₂SO₄ to form methyl 2-(3-ethoxyphenyl)propanoate.

  • Amide Formation: Treatment with thionyl chloride (SOCl₂) yields the acyl chloride, which reacts with amines to produce amides .

Ether Group Reactivity

The ethoxy group is susceptible to acidic cleavage (e.g., HI at 150°C) to form 3-hydroxyphenylpropanoic acid. Electrophilic substitution on the aromatic ring occurs at the para and ortho positions due to the ethoxy group’s activating effect.

Industrial and Research Applications

Polymer Chemistry

As a monomer, it can copolymerize with ethylene or styrene to produce polyesters with enhanced thermal stability (decomposition temperature >300°C) .

Analytical Chemistry

Used as a chiral resolving agent in HPLC columns for enantiomer separation due to its asymmetric carbon.

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